
6-(2-Methylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Methylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is also known as MPP and has been synthesized using different methods.
作用機序
The mechanism of action of 6-(2-Methylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one has been investigated in different studies. In anticancer research, MPP has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In anti-inflammatory research, MPP has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. In anticonvulsant research, MPP has been shown to enhance the activity of GABA, an inhibitory neurotransmitter in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in different models. In anticancer research, MPP has been shown to inhibit the proliferation and migration of cancer cells. In anti-inflammatory research, MPP has been shown to reduce the production of pro-inflammatory cytokines and to alleviate inflammation in animal models. In anticonvulsant research, MPP has been shown to reduce seizure activity in animal models.
実験室実験の利点と制限
The advantages of using 6-(2-Methylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one in lab experiments include its high purity, stability, and specificity. MPP has been synthesized using different methods with high yield and purity. In addition, MPP has been shown to target specific pathways in different models, making it a valuable tool for studying the mechanism of action of different compounds. The limitations of using MPP in lab experiments include its potential toxicity and limited solubility in aqueous solutions.
将来の方向性
There are several future directions related to the research of 6-(2-Methylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one. In anticancer research, further studies are needed to investigate the efficacy of MPP in different cancer types and to explore its potential as a combination therapy with other anticancer agents. In anti-inflammatory research, further studies are needed to investigate the potential of MPP as a treatment for chronic inflammatory diseases. In anticonvulsant research, further studies are needed to investigate the safety and efficacy of MPP in human subjects. Furthermore, the potential of MPP as a tool for studying the mechanism of action of different compounds in different models should be explored.
合成法
The synthesis of 6-(2-Methylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one has been achieved using different methods. One of the common methods is the reaction of 2-(2-oxo-2-piperidin-1-ylethyl)pyridine-3-carboxylic acid with 2-methylphenylhydrazine in the presence of a coupling agent. Another method involves the reaction of 2-(2-oxo-2-piperidin-1-ylethyl)pyridine-3-carboxylic acid with 2-methylphenylhydrazine in the presence of a dehydrating agent. These methods have been used to synthesize MPP with high purity and yield.
科学的研究の応用
The scientific research application of 6-(2-Methylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one has been explored in different fields. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. MPP has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, MPP has been investigated for its potential as an anti-inflammatory agent. MPP has been shown to reduce the production of pro-inflammatory cytokines in vitro and in vivo. Furthermore, MPP has been studied for its potential as an anticonvulsant agent. MPP has been shown to reduce seizure activity in animal models.
特性
IUPAC Name |
6-(2-methylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-14-7-3-4-8-15(14)16-9-10-17(22)21(19-16)13-18(23)20-11-5-2-6-12-20/h3-4,7-10H,2,5-6,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBXXVRLZQZUBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN(C(=O)C=C2)CC(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl N-[4,5-dimethyl-2-[(2-oxochromene-3-carbonyl)amino]thiophene-3-carbonyl]carbamate](/img/structure/B2853791.png)
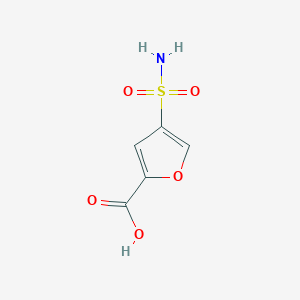
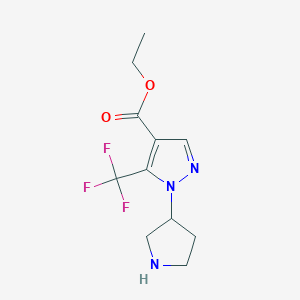
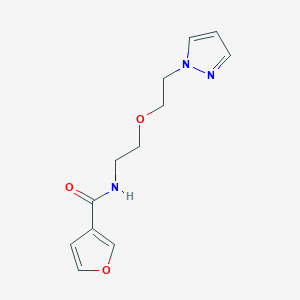
![2-Chloro-N-[[1-phenyl-5-(trifluoromethyl)pyrazol-4-yl]methyl]propanamide](/img/structure/B2853797.png)
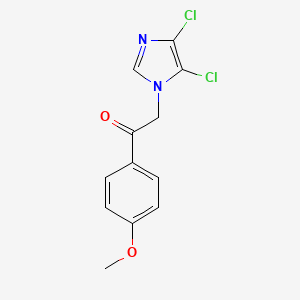
![{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-ethylbenzoate](/img/structure/B2853800.png)
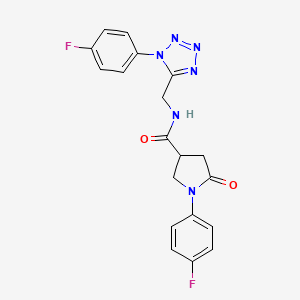
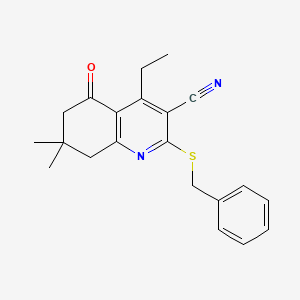
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2853806.png)
![1-(4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2853807.png)
![N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-3,4,5-trimethoxybenzamide](/img/structure/B2853808.png)
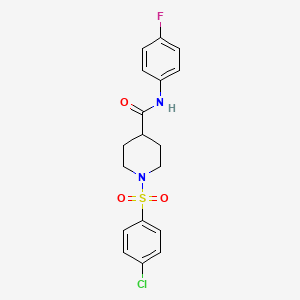
![4-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2853813.png)
